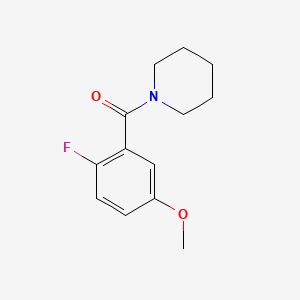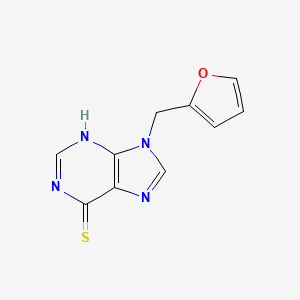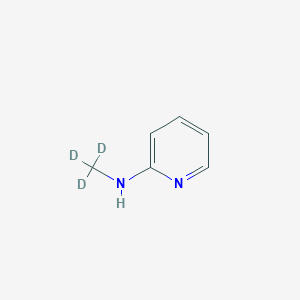
2-(Methylamino-d3)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino-d3)-pyridine is a deuterated analog of 2-(methylamino)pyridine, where the hydrogen atoms in the methylamino group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino-d3)-pyridine typically involves the deuteration of 2-(methylamino)pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be carried out using deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and ensure the complete exchange of hydrogen atoms with deuterium.
化学反応の分析
Types of Reactions
2-(Methylamino-d3)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(Methylamino-d3)-pyridine is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts with enhanced stability and performance.
作用機序
The mechanism of action of 2-(Methylamino-d3)-pyridine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
2-(Methylamino)pyridine: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
4-Methylamino-d3 Antipyrine: Another deuterated compound used in pharmaceutical research.
2-(Methylamino-d3)-3’,4’-(methylenedioxy)butyrophenone: A deuterated compound used as an analytical reference material.
Uniqueness
2-(Methylamino-d3)-pyridine is unique due to its deuterium labeling, which provides distinct advantages in stability and spectroscopic analysis. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
特性
分子式 |
C6H8N2 |
|---|---|
分子量 |
111.16 g/mol |
IUPAC名 |
N-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)/i1D3 |
InChIキー |
SVEUVITYHIHZQE-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=CC=CC=N1 |
正規SMILES |
CNC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
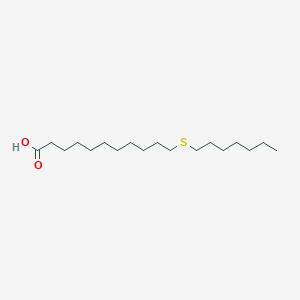
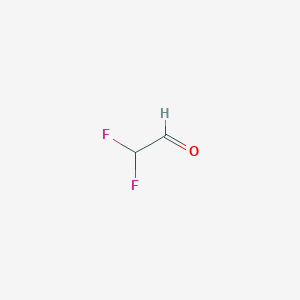
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
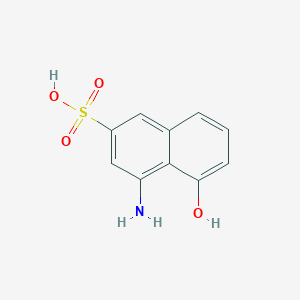

![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
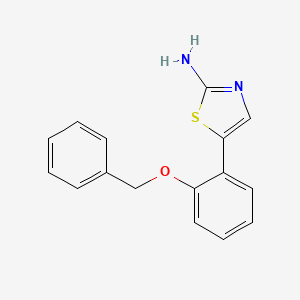
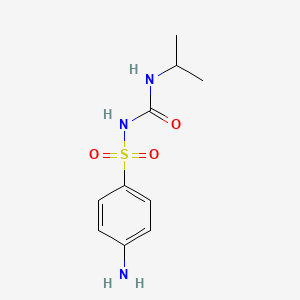
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
